molecular formula C24H30N4O3 B587298 6-Desfluoro-6-methoxy Risperidone CAS No. 1246817-15-1

6-Desfluoro-6-methoxy Risperidone

Cat. No.: B587298
CAS No.: 1246817-15-1
M. Wt: 422.529
InChI Key: DGIQBNGKAIWZIU-UHFFFAOYSA-N
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Description

6-Desfluoro-6-methoxy Risperidone is a derivative of Risperidone, a well-known antipsychotic medication. This compound is characterized by the absence of a fluorine atom and the presence of a methoxy group in its structure. It is primarily used in biochemical research, particularly in the study of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Desfluoro-6-methoxy Risperidone involves the modification of the parent compound, Risperidone. The process typically includes the substitution of the fluorine atom with a methoxy group. This can be achieved through various chemical reactions, including nucleophilic substitution and methylation reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 6-Desfluoro-6-methoxy Risperidone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6-Desfluoro-6-methoxy Risperidone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound and other derivatives .

Biological Activity

6-Desfluoro-6-methoxy Risperidone is a derivative of the antipsychotic medication Risperidone, which is primarily used to treat schizophrenia and bipolar disorder. This compound has been studied for its biological activity, particularly its mechanism of action, receptor binding affinity, and potential therapeutic applications.

The biological activity of this compound is characterized by its action as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system. This dual action is significant as it helps mitigate the symptoms associated with psychotic disorders by reducing dopaminergic overactivity and modulating serotonergic pathways.

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundMechanism of ActionUnique Features
Risperidone D2 and 5-HT2A antagonistParent compound with established efficacy
Paliperidone D2 and 5-HT2A antagonistActive metabolite of Risperidone
6-Desfluoro-6-hydroxy Risperidone D2 and 5-HT2A antagonistHydroxyl group instead of methoxy
This compound D2 and 5-HT2A antagonistMethoxy group may enhance metabolic stability

The presence of the methoxy group in this compound may influence its pharmacokinetic properties, potentially leading to improved receptor binding affinity and metabolic stability compared to its parent compound.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological activity. In vitro studies have demonstrated its ability to effectively block dopamine receptors, which is crucial for its antipsychotic effects. Furthermore, it has shown a favorable profile in terms of side effects compared to other antipsychotics .

Safety Profile

The safety profile of this compound remains largely inferred from studies on Risperidone. Common side effects associated with antipsychotics include extrapyramidal symptoms, weight gain, and metabolic syndrome. Ongoing research aims to determine whether this derivative offers any advantages in minimizing these adverse effects .

Properties

IUPAC Name

3-[2-[4-(6-methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-16-19(24(29)28-11-4-3-5-22(28)25-16)10-14-27-12-8-17(9-13-27)23-20-7-6-18(30-2)15-21(20)31-26-23/h6-7,15,17H,3-5,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIQBNGKAIWZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747534
Record name 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-15-1
Record name 3-{2-[4-(6-Methoxy-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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